1-(2-苯基-1H-咪唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

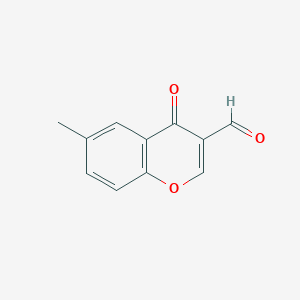

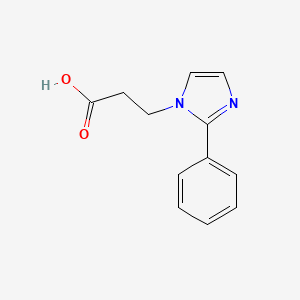

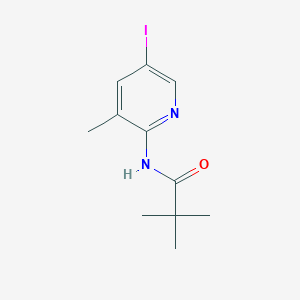

3-(2-phenyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The phenyl group attached to the imidazole ring suggests potential aromatic interactions, and the propanoic acid moiety indicates the presence of a carboxylic acid functional group, which could be involved in hydrogen bonding and other acid-base interactions.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported in various studies. For instance, novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates were synthesized and showed potent inhibitory activity in a CYP26A1 microsomal assay . Another study reported the efficient N-arylation of imidazoles using 3-(diphenylphosphino)propanoic acid as a ligand for copper-catalyzed C-N coupling reactions . These methods could potentially be adapted for the synthesis of 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex, as evidenced by the synthesis of compounds with spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones from 3-phenyl-3-aminoquinoline-2,4-diones reacting with isothiocyanates . The molecular structure of 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid would likely exhibit similar complexity, with the potential for intramolecular hydrogen bonding between the imidazole and carboxylic acid groups.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, 2-(imidazol-1-yl)-1-phenylethanone formed crystalline adducts with different acidic components through hydrogen bonding and other noncovalent interactions . This suggests that 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid could also form adducts with other compounds, potentially leading to the formation of salts or co-crystals.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. Some compounds, such as those synthesized from N-phenyl-N-thiocarbamoyl-β-alanine, exhibited antimicrobial activity and promoted rapeseed growth . Similarly, novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones showed anti-leishmanial, anti-oxidant, and anti-fungal activities . These findings suggest that 3-(2-phenyl-1H-imidazol-1-yl)propanoic acid could also possess interesting biological activities, which would be worth investigating further.

科学研究应用

治疗潜力

咪唑化合物具有广泛的治疗潜力。 它们表现出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .

抗氧化潜力

抗菌评价

生物学研究和药物发现

新合成的咪唑化合物已被用作 p97 的共价抑制剂,p97 是一种参与各种细胞过程的蛋白质,以协助其生物学研究和药物发现 .

功能分子的合成

抗炎和镇痛活性

作用机制

Target of Action

Imidazole derivatives have been known to target a broad range of biological receptors and enzymes . For instance, some imidazole derivatives have been found to inhibit p97, a crucial ATPase involved in various cellular processes .

Mode of Action

Imidazole compounds generally interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions . For example, certain imidazole derivatives have been found to covalently inhibit p97 by targeting the C522 residue .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may exhibit stability under a range of environmental conditions.

未来方向

属性

IUPAC Name |

3-(2-phenylimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(16)6-8-14-9-7-13-12(14)10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVVEEAFNMULBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349386 |

Source

|

| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53660-14-3 |

Source

|

| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)